L-Glutamic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-methyl-, 5-(1,1-dimethylethyl) ester
Description
This compound (CAS: 71989-18-9) is an Fmoc (9-fluorenylmethyloxycarbonyl)-protected glutamic acid derivative with a tert-butyl (1,1-dimethylethyl) ester group at the γ-carboxylic acid position and an N-methyl modification on the α-amino group. Its molecular formula is C₂₄H₂₇NO₆, with a molecular weight of 425.47 g/mol . It is primarily used in solid-phase peptide synthesis (SPPS) for side-chain protection, offering stability under basic Fmoc deprotection conditions (e.g., piperidine) while being cleavable via strong acids like trifluoroacetic acid (TFA) .
Properties
Molecular Formula |
C25H28NO6- |
|---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoate |
InChI |
InChI=1S/C25H29NO6/c1-25(2,3)32-22(27)14-13-21(23(28)29)26(4)24(30)31-15-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-12,20-21H,13-15H2,1-4H3,(H,28,29)/p-1/t21-/m0/s1 |
InChI Key |
FVUASVBQADLDRO-NRFANRHFSA-M |
Isomeric SMILES |
CC(C)(C)OC(=O)CC[C@@H](C(=O)[O-])N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(C(=O)[O-])N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutamic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-methyl-, 5-(1,1-dimethylethyl) ester typically involves the protection of the amino and carboxyl groups of L-glutamic acid. The Fmoc group is introduced to protect the amino group, while the tert-butyl ester group is used to protect the carboxyl group. The synthesis can be carried out under mild conditions using reagents such as Fmoc-OSu (fluorenylmethyloxycarbonyl succinimide) and tert-butyl alcohol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which can handle the repetitive steps of deprotection and coupling efficiently. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
L-Glutamic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-methyl-, 5-(1,1-dimethylethyl) ester undergoes several types of reactions, including:
Deprotection Reactions: Removal of the Fmoc group using piperidine in DMF (dimethylformamide).
Coupling Reactions: Formation of peptide bonds using reagents like HBTU (O-benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (diisopropylcarbodiimide).
Common Reagents and Conditions
Deprotection: Piperidine in DMF.
Coupling: HBTU or DIC in the presence of a base like DIPEA (N,N-diisopropylethylamine).
Major Products
The major products formed from these reactions are peptides with the desired sequence, where the protective groups are removed after the synthesis is complete.
Scientific Research Applications
Peptide Synthesis
Role of Protecting Groups:
The Fmoc group is widely employed in solid-phase peptide synthesis (SPPS). It protects the amino group of L-glutamic acid during coupling reactions, enabling the stepwise assembly of peptides without unwanted side reactions. The tert-butyl ester provides additional stability and solubility to the compound, facilitating its use in various organic reactions.
Synthesis Techniques:
The synthesis of L-Glutamic acid derivatives typically involves:
- Fmoc Protection: The amino group is protected by attaching the Fmoc group.
- Esterification: The carboxylic acid group can be esterified with tert-butyl alcohol to form the tert-butyl ester.
- Deprotection: The Fmoc group can be removed under mild basic conditions (e.g., using piperidine), allowing for further reactions or peptide elongation.
Biochemical Research
Applications in Enzyme Studies:
This compound can be utilized to study enzyme kinetics and mechanisms involving L-glutamic acid derivatives. By modifying the structure, researchers can investigate how changes affect enzyme activity and substrate specificity.
Drug Development:
Due to its structural properties, L-Glutamic acid derivatives are being explored for their potential as drug candidates. They may exhibit unique pharmacological profiles that could be beneficial in treating various conditions, including neurological disorders where glutamate signaling plays a critical role.
Mechanism of Action
The primary mechanism of action for this compound is its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis, preventing unwanted side reactions. The tert-butyl ester group protects the carboxyl group. These protective groups are removed under specific conditions to allow the formation of peptide bonds.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at the Ester Group
L-Glutamic Acid, N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-, 5-(1-Methyl-1-Phenylethyl) Ester (CAS: 200616-39-3)
- Structure : Features a bulky 2-phenylisopropyl ester group at the γ-position.
- Properties : The steric hindrance from the phenyl group enhances protection against nucleophilic attack but requires harsh deprotection conditions (e.g., HF or TFA with scavengers).
- Applications : Used in syntheses requiring prolonged stability in mildly acidic or basic environments .
L-Glutamic Acid, N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-, 1-(1,1-Dimethylethyl) 5-(Phenylmethyl) Ester (CAS: 157108-58-2)
- Structure: Combines a tert-butyl ester at the α-carboxylic acid and a benzyl (phenylmethyl) ester at the γ-position (C₃₁H₃₃NO₆, MW: 515.60 g/mol) .
- Properties: The benzyl ester is cleavable via hydrogenolysis (H₂/Pd), making it incompatible with sulfur-containing residues. Offers orthogonal protection strategies.
- Applications : Useful in multi-step syntheses requiring selective deprotection .
5-tert-Butyl-1-Pentafluorophenyl-N-Fmoc-L-glutamate
- Structure: Contains a tert-butyl ester and a pentafluorophenyl (Pfp) active ester (C₃₀H₂₆F₅NO₆, MW: 591.53 g/mol) .
- Properties : The Pfp group enhances reactivity in carbodiimide-mediated couplings, facilitating rapid amide bond formation.
- Applications : Preferred in solution-phase peptide synthesis for high-yield couplings .
Modifications at the Amino Group
L-Glutamic Acid, N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-methyl-, 5-(Phenylmethyl) Ester (CAS: 1448903-45-4)
- Structure: Retains the benzyl ester but introduces an N-methyl group (C₂₈H₂₇NO₆, MW: 473.52 g/mol) .
- Properties : The N-methyl group reduces hydrogen-bonding capacity, altering peptide conformation and enhancing metabolic stability.
- Applications : Valuable in designing peptidomimetics and constrained peptides .
Hybrid and Active Esters
L-Glutamic Acid, N-Fmoc-, 5-(1,1-Dimethylethyl) 1-(2,5-Dioxo-1-Pyrrolidinyl) Ester
Key Comparative Data
Biological Activity
L-Glutamic acid, a prominent amino acid, plays a vital role in various biological processes. The compound in focus, L-Glutamic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-methyl-, 5-(1,1-dimethylethyl) ester , is a modified form that has garnered attention for its potential biological activities, particularly in the context of drug design and neuropharmacology.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : (S)-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-methoxy-5-oxopentanoic acid
- Molecular Formula : C21H21NO6
- Molecular Weight : 383.40 g/mol
This compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group of amino acids during the synthesis process.
Neurotransmitter Role
L-Glutamic acid is primarily recognized as the major excitatory neurotransmitter in the central nervous system (CNS). It interacts with various receptors, including:
- NMDA Receptors : Involved in synaptic plasticity and memory function.
- AMPA Receptors : Play a role in fast synaptic transmission.
- Metabotropic Glutamate Receptors (mGluRs) : Modulate synaptic transmission and are implicated in various neuropsychiatric disorders.
Research indicates that structural analogs of glutamic acid can enhance binding affinity to these receptors, potentially leading to therapeutic applications in conditions such as Alzheimer's disease, Parkinson's disease, and epilepsy .
Anticancer Potential
Recent studies have explored the use of glutamic acid derivatives as anticancer agents. For instance, certain analogs have been shown to inhibit the activity of enzymes like γ-glutamyl transpeptidase, which is often overexpressed in neoplastic cells. This inhibition can disrupt metabolic pathways essential for tumor growth . The introduction of additional functional groups in derivatives can enhance their biological activity by improving binding interactions with target proteins involved in cancer progression .
Synthesis and Evaluation
A study published in the Beilstein Journal highlights the synthesis of nonracemic hydroxyglutamic acids and their interactions with glutamate receptors. The findings suggest that specific modifications to the glutamic acid structure can lead to selective receptor activity, which may be beneficial for developing targeted therapies .
Binding Affinities
Table 1 summarizes the binding affinities of various glutamic acid derivatives to different receptors:
| Compound | NMDA Receptor Affinity | AMPA Receptor Affinity | mGluR1 Affinity | mGluR4 Affinity |
|---|---|---|---|---|
| L-Glutamic Acid | High | Moderate | Moderate | Low |
| Hydroxyglutamic Acid (2S,4S) | Moderate | Low | High | Weak |
| N-Fmoc-L-glutamic acid 5-methyl ester | High | High | Moderate | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
